molecular formula C14H12Cl2N2O B5292976 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea

Cat. No.: B5292976
M. Wt: 295.2 g/mol
InChI Key: JCHNFYFXUURBAG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea is an organic compound characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-methylaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic processes.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness: 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-12(9)17-14(19)18-13-7-6-10(15)8-11(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHNFYFXUURBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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